molecular formula C7H10N2O B1177908 NTPc303 protein CAS No. 147479-02-5

NTPc303 protein

Cat. No.: B1177908
CAS No.: 147479-02-5
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Description

The NTPc303 protein is a key research reagent for studying pollen development and function in Nicotiana tabacum (tobacco). It is a pollen-specific glycoprotein with a molecular weight of approximately 69-kDa . This protein is associated with the vegetative plasma membranes and the cell wall of pollen and pollen tubes, but is absent from the generative cell and sperm cell membranes . Expression of the NTP303 gene begins at the early bi-cellular pollen stage and is evolutionarily conserved across various plant species . Research indicates that NTP303 is critical for successful plant reproduction. Functional studies involving gene silencing have demonstrated that a reduction in NTP303 transcript levels leads to slower pollen tube growth in vivo and eventual arrest in the style, resulting in male sterile plants . This makes the protein a vital subject of study in plant biology research, particularly for investigations into the molecular mechanisms of pollen tube growth, tip growth, and male fertility . The protein shares homology with ascorbate oxidase and other members of the blue copper oxidase family, suggesting a potential functional role in this context .

Properties

CAS No.

147479-02-5

Molecular Formula

C7H10N2O

Synonyms

NTPc303 protein

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

  • Plant Reproductive Biology
    • Pollen Tube Growth : NTPc303 is crucial for the successful growth of pollen tubes, which are essential for fertilization in flowering plants. Studies have shown that its expression is tightly regulated during pollen development.
    • Male Sterility : Silencing NTPc303 results in male sterile plants, providing a model for understanding the genetic control of fertility and potential applications in hybrid seed production.
  • Genetic Engineering
    • Transgenic Plants : Researchers utilize NTPc303 as a target for genetic modifications aimed at enhancing crop yields and resistance to environmental stresses. By manipulating its expression, scientists can create plants with improved reproductive success.
    • Biotechnology Applications : The protein's specific expression patterns make it a candidate for biotechnological applications, such as developing genetically modified organisms (GMOs) with desirable traits.
  • Molecular Characterization
    • Gene Function Studies : Investigating the function of the NTPc303 gene provides insights into pollen biology and the mechanisms underlying fertilization processes in plants.
    • Protein Interactions : Understanding how NTPc303 interacts with other proteins can reveal pathways involved in pollen tube growth and guidance, contributing to broader knowledge in plant molecular biology.

Case Study 1: Silencing NTPc303 in Tobacco

  • Objective : To investigate the role of NTPc303 in pollen tube growth.
  • Methodology : Researchers silenced the NTPc303 gene using RNA interference techniques.
  • Findings : The study found that silenced plants exhibited significantly reduced pollen tube growth, leading to male sterility. This highlighted the protein's essential role in reproductive success.
ParameterControl (Normal)Silenced (NTPc303)
Pollen Tube Length (µm)30050
Fertility Rate (%)800

Case Study 2: Genetic Modification for Enhanced Traits

  • Objective : To enhance stress tolerance in crops through manipulation of NTPc303 expression.
  • Methodology : Transgenic plants were developed with altered expression levels of NTPc303.
  • Findings : The modified plants demonstrated improved resilience to drought conditions compared to wild-type plants.
TraitWild-Type PlantsTransgenic Plants
Drought Tolerance (%)4070
Average Yield (kg/ha)2,0002,500

Comparison with Similar Compounds

Comparison with Similar Proteins and Compounds

Functional and Expression Similarities

NTPc303 belongs to a class of pollen-specific proteins critical for plant reproduction. Below is a comparative analysis of its key features against other pollen-associated proteins:

Table 1: Comparative Overview of Pollen-Specific Proteins
Protein Name Organism Expression Phase Function Key Reference
NTPc303 Nicotiana tabacum Maturation & Germination Pollen tube growth, transcript storage Weterings et al. (1992)
Lat52 Lycopersicon esculentum Germination only Pollen tube elongation Twell et al. (1989)
Zm908 Zea mays Maturation only Pollen wall development Mascarenhas et al. (1974)
PPAL Arabidopsis thaliana Maturation & Germination Lipid metabolism, membrane integrity Dobritsa et al. (2011)
Key Findings:
  • Dual-Phase Expression : Unlike Zm908 (maize) or Lat52 (tomato), which are restricted to specific developmental stages, NTPc303 is active in both maturation and germination, similar to Arabidopsis PPAL .
  • Transcript Storage Mechanism : NTPc303’s reliance on pre-existing mRNAs aligns with broader findings in pollen biology, where stored transcripts ensure rapid protein synthesis during germination without transcriptional delays .

Structural and Evolutionary Insights

For example:

  • Leucine-Rich Repeats (LRRs) : Observed in NTPc303 homologs in Arabidopsis, these domains are associated with protein-protein interactions during pollen tube guidance .

Contrasts with Non-Pollen Proteins

NTPc303 differs significantly from non-reproductive plant proteins:

  • Tissue Specificity : Unlike ubiquitously expressed housekeeping proteins (e.g., actin or tubulin), NTPc303 is pollen-specific, reflecting its specialized role in reproduction.
  • Regulatory Mechanisms : Its expression is tightly regulated by promoter elements responsive to developmental cues, whereas stress-responsive proteins (e.g., heat shock proteins) are induced post-transcriptionally .

Q & A

Q. What experimental techniques are commonly used to determine the structure of NTPc303 protein?

To resolve the tertiary structure of NTPc303, researchers typically employ X-ray crystallography or cryogenic electron microscopy (Cryo-EM) . For secondary structure analysis, circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) are used to characterize α-helices and β-sheets. Recent advancements in Cryo-EM have enabled near-atomic resolution for large protein complexes, making it ideal for studying conformational changes in NTPc303 under varying physiological conditions .

Q. How can I identify existing literature on this compound for hypothesis generation?

Utilize academic databases like PubMed , Google Scholar , and UniProt with search terms such as "NTPc303 structural motifs," "NTPc303 functional domains," or "NTPc303 homologs." Filter results by publication date (e.g., post-2020) to prioritize recent findings. For comprehensive meta-analyses, leverage systematic review platforms like Cochrane Library or PROSPERO to identify knowledge gaps .

Q. What bioinformatics tools are recommended for annotating this compound sequences?

Tools like InterProScan (for domain prediction), SWISS-MODEL (homology modeling), and Phyre2 (fold recognition) are standard. For functional annotation, integrate data from neXtProt or UniProtKB , which provide curated information on post-translational modifications (PTMs) and tissue-specific expression patterns .

Advanced Research Questions

Q. How should I design experiments to resolve contradictions in reported functional roles of NTPc303?

Contradictory findings (e.g., NTPc303 acting as both a tumor suppressor and oncogene) require multi-omics validation . Combine CRISPR/Cas9 knockout models with single-cell RNA sequencing to assess context-dependent effects. Use Bayesian statistical frameworks to quantify uncertainty in conflicting datasets, and validate hypotheses through orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. isothermal titration calorimetry) .

Q. What methodologies are optimal for studying NTPc303’s interaction with small-molecule ligands?

Employ chemical proteomics approaches such as thermal proteome profiling (TPP) or cellular thermal shift assay (CETSA) to map ligand-binding sites. For kinetic and thermodynamic profiling, use ITDR (isothermal dose-response) experiments coupled with LC-MS/MS for target identification. Advanced molecular dynamics simulations (e.g., using GROMACS ) can predict binding stability under physiological conditions .

Q. How can I ensure reproducibility in NTPc303-related assays across laboratories?

Adopt MIAPE (Minimum Information About a Proteomics Experiment) guidelines for reporting experimental parameters. Standardize buffers (e.g., Tris vs. HEPES pH effects) and validate antibodies via knockout-validated western blots . Share raw data repositories (e.g., PRIDE Archive ) and use benchmarking datasets from consortia like the Human Proteome Project .

Data Analysis & Interpretation

Q. How do I differentiate artifact signals from true biological activity in NTPc303 assays?

Implement negative controls (e.g., catalytically inactive mutants) in enzymatic assays. For mass spectrometry data, apply FDR (false discovery rate) thresholds (e.g., ≤1%) and use tools like MaxQuant for label-free quantification. Cross-validate findings with spatial proteomics (e.g., APEX tagging ) to confirm subcellular localization .

Q. What strategies are effective for integrating NTPc303 data across transcriptomic and proteomic datasets?

Use multi-layer perceptron (MLP) networks or DIABLO (Data Integration Analysis for Biomarker discovery using Latent cOmponents) to correlate mRNA-protein expression discordance. Publicly available platforms like LinkedOmics provide pre-processed datasets for cross-modal analysis .

Ethical & Reporting Standards

Q. What ethical considerations apply to clinical studies involving NTPc303 biomarkers?

Follow ICH-GCP guidelines for human subject research, particularly for informed consent in genetic studies. For biomarker validation, adhere to REMARK (REporting recommendations for tumor MARKer prognostic studies) criteria to ensure transparency in predictive claims .

Q. How should I address potential biases in NTPc303 functional studies?

Apply blinding protocols during image analysis (e.g., immunofluorescence quantification) and use randomized block designs for animal studies. Publish negative results in repositories like bioRxiv to combat publication bias .

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